molecular formula C10H10ClF B13190092 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene

2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13190092
M. Wt: 184.64 g/mol
InChI Key: CQKAJQXXAYMRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated organic compound with the molecular formula C10H10ClF. It is a derivative of tetrahydronaphthalene, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene typically involves the halogenation of tetrahydronaphthalene derivatives. One common method is the electrophilic aromatic substitution reaction, where tetrahydronaphthalene is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-6-fluoro-1-tetralone, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:

Properties

Molecular Formula

C10H10ClF

Molecular Weight

184.64 g/mol

IUPAC Name

2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10ClF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2

InChI Key

CQKAJQXXAYMRKH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1Cl)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.